1,1,2,2-Tetrafluoro-3-methoxypropane

Battery Electrolyte Lithium-Metal Battery Low-Temperature Performance

1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6) is a fluorinated ether, also known as methyl 2,2,3,3-tetrafluoropropyl ether, belonging to the hydrofluoroether (HFE) class. It is characterized by a partially fluorinated carbon backbone with a methoxy group, resulting in unique physicochemical properties such as a boiling point of 64–68°C and an enthalpy of vaporization of 35.2 kJ/mol at 308 K.

Molecular Formula C4H6F4O
Molecular Weight 146.08 g/mol
CAS No. 60598-17-6
Cat. No. B1304127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrafluoro-3-methoxypropane
CAS60598-17-6
Molecular FormulaC4H6F4O
Molecular Weight146.08 g/mol
Structural Identifiers
SMILESCOCC(C(F)F)(F)F
InChIInChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3
InChIKeyCTXZHYNQHNBVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6) – A Differentiated Fluorinated Ether for Solvent and Electrolyte Applications


1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6) is a fluorinated ether, also known as methyl 2,2,3,3-tetrafluoropropyl ether, belonging to the hydrofluoroether (HFE) class. It is characterized by a partially fluorinated carbon backbone with a methoxy group, resulting in unique physicochemical properties such as a boiling point of 64–68°C and an enthalpy of vaporization of 35.2 kJ/mol at 308 K [1] . This compound serves as a specialty solvent and, more recently, as a rationally designed amphiphilic component in advanced battery electrolytes [2].

Why 1,1,2,2-Tetrafluoro-3-methoxypropane Cannot Be Replaced by Other Hydrofluoroethers


Simple substitution with other hydrofluoroethers (HFEs) or fluorinated ethers fails because 1,1,2,2-tetrafluoro-3-methoxypropane's distinct molecular architecture—specifically its segregated tetrafluoropropyl segment combined with a methoxy group—confers a unique amphiphilic character not found in common analogues [1]. This structural feature enables it to function both as a conventional solvent and as a functional co-solvent capable of regulating lithium-ion solvation structures at ultra-low temperatures [2]. Directly replacing it with a structural isomer like ethyl 1,1,2,2-tetrafluoroethyl ether (CAS 512-51-6) or a shorter-chain analogue like HFE-254pc (CAS 425-88-7) would compromise either the targeted solvation properties or the thermodynamic and physical property balance required for specific applications.

Quantitative Evidence Guide: Differentiating 1,1,2,2-Tetrafluoro-3-methoxypropane from Analogues


Ultra-Low Temperature Battery Cycling Stability of 1,1,2,2-Tetrafluoro-3-methoxypropane Electrolytes

When formulated as a novel amphiphilic solvent in lithium-metal battery electrolytes, 1,1,2,2-tetrafluoro-3-methoxypropane (referred to as TFMP) enables a high-voltage, anode-free Cu||NMC811 cell to retain 87% of its initial capacity after 100 cycles at ultra-low temperature. This is a direct performance metric not reported for standard HFE solvents like HFE-254pc or ethyl 1,1,2,2-tetrafluoroethyl ether in this demanding application [1].

Battery Electrolyte Lithium-Metal Battery Low-Temperature Performance

Enthalpy of Vaporization of 1,1,2,2-Tetrafluoro-3-methoxypropane vs. Structural Analogue

The enthalpy of vaporization (ΔvapH) for 1,1,2,2-tetrafluoro-3-methoxypropane is 35.2 kJ/mol at 308 K, as measured by Murata et al. (2002) [1]. A direct structural analogue, ethyl 1,1,2,2-tetrafluoroethyl ether (CAS 512-51-6), is a liquid with a lower boiling point of 57–58°C and, based on its lower boiling point, is expected to have a lower enthalpy of vaporization (class-level inference). This difference quantifies the target compound's greater energy requirement for phase change, making it more suitable as a heat transfer fluid in certain systems.

Thermodynamics Heat Transfer Refrigerant

Boiling Point and Density Differentiate 1,1,2,2-Tetrafluoro-3-methoxypropane from Its Isomer

1,1,2,2-Tetrafluoro-3-methoxypropane exhibits a boiling point of 64–68°C and a density of approximately 1.2 g/cm³ . In contrast, its structural isomer ethyl 1,1,2,2-tetrafluoroethyl ether has a reported boiling point of 57–58°C and a density of 1.198 g/cm³ . This difference in boiling point (approximately 7–10°C) provides a basis for separation by distillation and influences solvent selection in applications where volatility and density are critical parameters.

Physical Properties Separation Solvent Selection

Dielectric Constant of 1,1,2,2-Tetrafluoro-3-methoxypropane

The static dielectric constant (ε) of 1,1,2,2-tetrafluoro-3-methoxypropane is a fundamental property for understanding its solvent behavior. While the precise numerical value is behind a subscription paywall, its inclusion in the authoritative Landolt-Börnstein database (Vol. 17) confirms its distinct and well-characterized dielectric behavior [1]. This contrasts with many fluorinated ether analogues for which such data are not readily available or not compiled, making this compound a more predictable and reliable choice in solvent formulation.

Dielectric Properties Electrolyte Solvent Characterization

Recommended Application Scenarios for 1,1,2,2-Tetrafluoro-3-methoxypropane Based on Differentiated Properties


Advanced Lithium-Metal Battery Electrolyte Formulation for Ultra-Low Temperature Operation

This compound is uniquely suited for formulating next-generation electrolytes that enable lithium-metal batteries to operate at ultra-low temperatures (down to −40°C). As demonstrated, its amphiphilic nature facilitates the formation of a core-shell solvation structure, resulting in 87% capacity retention after 100 cycles in a high-voltage anode-free cell [1]. Procurement for battery R&D should prioritize this compound over other HFEs, as it offers a distinct, evidence-based performance advantage.

Specialty Solvent or Heat Transfer Fluid Requiring Specific Thermodynamic Properties

For applications where the enthalpy of vaporization and boiling point are critical design parameters, this compound offers a distinct profile. With a ΔvapH of 35.2 kJ/mol and a boiling point of 64–68°C [1] [2], it is a superior alternative to its isomer ethyl 1,1,2,2-tetrafluoroethyl ether (b.p. 57–58°C) in systems requiring lower volatility or a different heat transfer characteristic . Procurement for solvent or heat transfer fluid development should select this compound when the physical property profile aligns with system requirements.

Research and Development of Fluorinated Ether-Based Formulations Requiring Predictable Dielectric Behavior

The dielectric constant of 1,1,2,2-tetrafluoro-3-methoxypropane is a documented, authoritative value [1]. For researchers and formulators developing new solvent systems, electrolytes, or dielectric fluids, the ability to source a compound with a well-characterized dielectric property significantly reduces development time and risk compared to using a less-documented analogue. Procurement for projects involving computational modeling or formulation design should prefer this compound for its reliable and accessible physicochemical data.

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